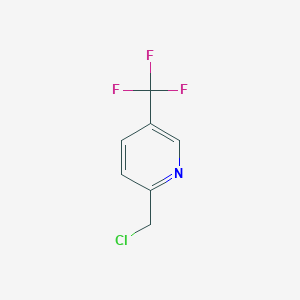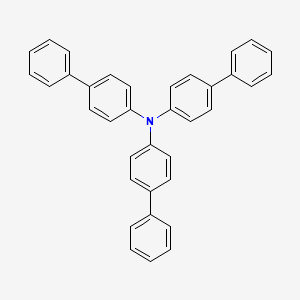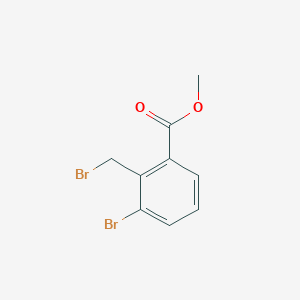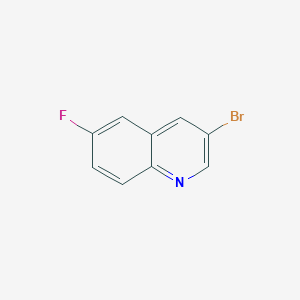
3-ブロモ-6-フルオロキノリン
概要
説明
3-Bromo-6-fluoroquinoline is an organic compound of the quinoline family, which is composed of two fused aromatic rings. It is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is also used in the study of the mechanism of action and biochemical and physiological effects of certain drugs.
科学的研究の応用
フルオロ化キノリンの合成
3-ブロモ-6-フルオロキノリン: は、様々なフルオロ化キノリンの合成における前駆体として機能します。 これらの化合物は、その優れた生物活性で知られており、フルオロキンやメフロキンなどの合成抗マラリア薬の開発に使用されてきました .
抗菌剤および抗腫瘍剤
キノリンへのフッ素原子の組み込みは、その生物活性を高めます。 その結果、3-ブロモ-6-フルオロキノリンの誘導体は、その抗菌特性と、がん治療における抗腫瘍剤としての可能性について研究されてきました .
酵素阻害
キノリンは、フルオロ化誘導体を含む、様々な酵素の阻害剤として作用します。 この特性は、関節リウマチや乾癬などの疾患の治療に使用できる酵素阻害剤の設計において活用されています .
農業用途
3-ブロモ-6-フルオロキノリンから誘導された一部のフルオロ化キノリンは、その生物活性を活用して、殺虫剤や成長調整剤として農業用途が見出されています .
材料科学および液晶
3-ブロモ-6-フルオロキノリンの構造特性は、材料科学、特に液晶の成分の配合において使用に適しています .
シアニン染料の開発
キノリン系化合物は、シアニン染料の製造に使用されています。 3-ブロモ-6-フルオロキノリンに臭素原子とフッ素原子が存在することで、市販の新しい染料の合成に利用できる独特の反応性が得られます .
化学合成とクロマトグラフィー
化学合成において、3-ブロモ-6-フルオロキノリンは、クロスカップリング反応や有機金属化合物のビルディングブロックとして使用できます。 その特性は、分析目的のクロマトグラフィープロセスにおいても価値があります .
生命科学研究
その反応性とハロゲン原子の存在により、3-ブロモ-6-フルオロキノリンは、生物系内のハロゲン結合相互作用の研究に使用できる生命科学研究の興味深い化合物です .
作用機序
Target of Action
3-Bromo-6-fluoroquinoline primarily targets bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, 3-Bromo-6-fluoroquinoline disrupts the essential processes of bacterial cell division and survival .
Mode of Action
3-Bromo-6-fluoroquinoline interacts with the DNA gyrase and topoisomerase IV enzymes by binding to the enzyme-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. As a result, 3-Bromo-6-fluoroquinoline effectively halts bacterial DNA replication and transcription, leading to cell death .
Biochemical Pathways
The action of 3-Bromo-6-fluoroquinoline affects the DNA replication and repair pathways in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling and relaxation of bacterial DNA, which are necessary for replication and transcription. This disruption leads to the activation of the SOS response, a bacterial stress response pathway, ultimately resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-Bromo-6-fluoroquinoline involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the kidneys. These properties contribute to the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Bromo-6-fluoroquinoline’s action include the inhibition of bacterial DNA replication and transcription, leading to the accumulation of DNA damage and cell death. This results in the effective elimination of bacterial infections and the prevention of bacterial proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-6-fluoroquinoline. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could potentially degrade its structure. Additionally, interactions with other medications or compounds could affect its bioavailability and therapeutic outcomes .
: Fluorinated Quinolines: Synthesis, Properties and Applications
生化学分析
Biochemical Properties
3-Bromo-6-fluoroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .
Cellular Effects
The effects of 3-Bromo-6-fluoroquinoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to changes in cell function. Additionally, 3-Bromo-6-fluoroquinoline can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoroquinoline exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 3-Bromo-6-fluoroquinoline can influence gene expression by binding to DNA or interacting with transcriptional machinery, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoroquinoline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-6-fluoroquinoline can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Bromo-6-fluoroquinoline in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, 3-Bromo-6-fluoroquinoline can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
3-Bromo-6-fluoroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, 3-Bromo-6-fluoroquinoline may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 3-Bromo-6-fluoroquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity. For example, 3-Bromo-6-fluoroquinoline may accumulate in the nucleus, where it can interact with DNA and transcriptional machinery .
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoroquinoline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-Bromo-6-fluoroquinoline may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 3-Bromo-6-fluoroquinoline is essential for elucidating its biochemical effects .
特性
IUPAC Name |
3-bromo-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFONODCJLSXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592677 | |
| Record name | 3-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205114-16-5 | |
| Record name | 3-Bromo-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
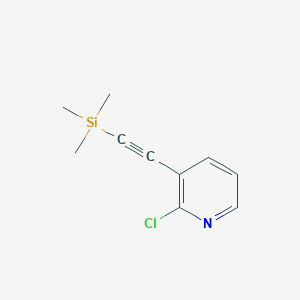
![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
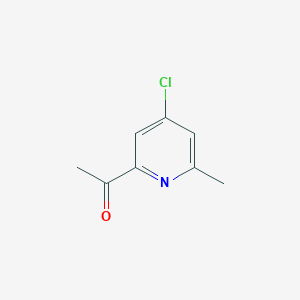

![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
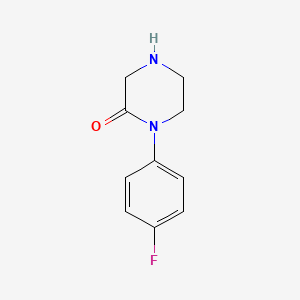
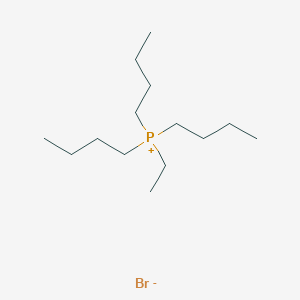
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
